
3-Bromo-2-butanol acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-butanol acetate is an organic compound with the molecular formula C6H11BrO2 It is a derivative of 3-bromo-2-butanol, where the hydroxyl group is acetylated
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 3-bromo-2-butanol acetate typically involves the acetylation of 3-bromo-2-butanol. One common method is to react 3-bromo-2-butanol with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the acetate ester .
Industrial Production Methods: Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-2-butanol acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-butanol acetate.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products:
Nucleophilic substitution: Products include 2-butanol acetate and other substituted derivatives.
Oxidation: Products include 3-bromo-2-butanone and 3-bromo-2-butanoic acid.
Reduction: The major product is 2-butanol acetate.
Applications De Recherche Scientifique
3-Bromo-2-butanol acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and stereoselective synthesis.
Medicine: It serves as a building block for the synthesis of biologically active molecules.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 3-bromo-2-butanol acetate involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The acetate group can also participate in esterification and hydrolysis reactions, further expanding its reactivity profile .
Comparaison Avec Des Composés Similaires
3-Bromo-2-butanol: The parent compound, which lacks the acetyl group.
2-Bromo-2-butanol: A structural isomer with the bromine atom on a different carbon.
3-Chloro-2-butanol acetate: A similar compound where the bromine atom is replaced by chlorine.
Uniqueness: 3-Bromo-2-butanol acetate is unique due to its combination of a bromine atom and an acetate group, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
5798-81-2 |
|---|---|
Formule moléculaire |
C6H11BrO2 |
Poids moléculaire |
195.05 g/mol |
Nom IUPAC |
3-bromobutan-2-yl acetate |
InChI |
InChI=1S/C6H11BrO2/c1-4(7)5(2)9-6(3)8/h4-5H,1-3H3 |
Clé InChI |
UAENTLSAGQVMDD-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C)Br)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide;chloride](/img/structure/B12280540.png)
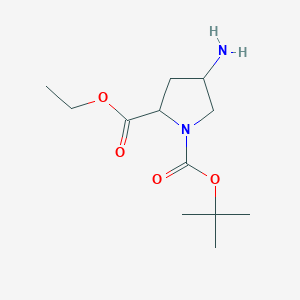
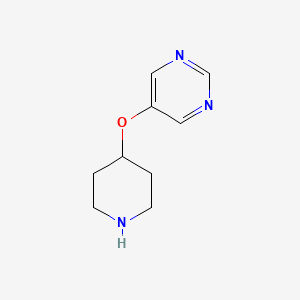

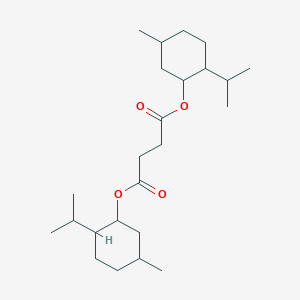
![2-Amino-6-[(2-iodoacetyl)amino]hexanoic acid](/img/structure/B12280578.png)


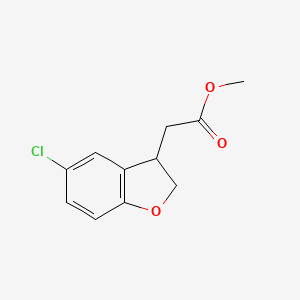
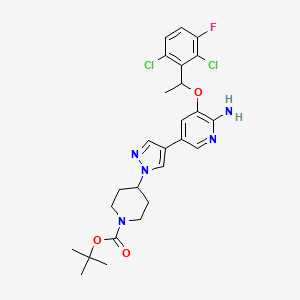
![1-[2-(2,4-Dichlorophenyl)ethyl]piperazine](/img/structure/B12280608.png)
![7-Fluoro-2-methyl-3-({1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12280614.png)


